1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
1,7-dimethyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pyrimido[1,2-g]purine structure, followed by the introduction of the dimethyl, methylphenyl, and naphthalenylmethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of catalysts and optimized reaction pathways can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of compounds.
Scientific Research Applications
1,7-dimethyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Industry: Used in the development of new materials, including polymers and advanced composites, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,7-dimethyl-9-phenyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
- 1,7-dimethyl-9-(4-chlorophenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Uniqueness
The uniqueness of 1,7-dimethyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the naphthalenylmethyl group, in particular, enhances its ability to interact with aromatic systems and biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H27N5O2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C28H27N5O2/c1-18-11-13-22(14-12-18)31-15-19(2)16-32-24-25(29-27(31)32)30(3)28(35)33(26(24)34)17-21-9-6-8-20-7-4-5-10-23(20)21/h4-14,19H,15-17H2,1-3H3 |
InChI Key |
FQRMRFUGLHLGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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